Furfuryl 2-furoate
Description
Contextualization within Biomass Valorization Frameworks
The global shift towards sustainable resources has placed significant emphasis on biomass valorization—the process of converting waste biomass into higher-value products. rsc.orgacs.org Within this framework, lignocellulosic biomass, a non-food plant-based material, is a critical feedstock. rsc.org Its hydrolysis leads to the formation of platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). conicet.gov.arcsic.es These furanic compounds are foundational building blocks for a new generation of bio-based chemicals. researchgate.netmdpi.comnih.gov
The conversion of these platform molecules into furanic esters is a key strategy in biorefining. rsc.orgmdpi.com This transformation is part of a broader effort to replace petroleum-derived chemicals with sustainable alternatives, minimizing environmental impact and promoting a circular economy. acs.org The production of furanic esters from biomass sources like sugars and agricultural waste represents a significant advancement in green chemistry. csic.esconicet.gov.ar
Significance of Furanic Esters in Advanced Chemical Synthesis and Renewable Resources
Furanic esters are highly significant due to their wide range of applications and their renewable origins. researchgate.net They serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. conicet.gov.armdpi.comnih.gov In the realm of materials science, furan-based monomers are used to create novel bio-based polymers, such as polyesters and resins, offering sustainable alternatives to traditional plastics like PET. ontosight.airesearchgate.netoulu.fi
Furthermore, many furanic esters, including derivatives of 2-furoic acid, are valued in the flavor and fragrance industry for their unique aromatic profiles. mdpi.comresearchgate.netresearchgate.net Their potential use as extracting agents and plasticizers further broadens their industrial relevance. researchgate.netresearchgate.net The development of efficient catalytic routes to synthesize these esters from biomass-derived furfural is a vital area of research, aiming to make their production economically viable and environmentally benign. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJIZZSKSDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210466 | |
| Record name | Furfuryl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-11-2 | |
| Record name | 2-Furancarboxylic acid, 2-furanylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furfuryl 2-furoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57386 | |
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| Record name | Furfuryl 2-furoate | |
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| Record name | Furfuryl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for Furfuryl 2 Furoate
Direct Esterification Approaches for Furfuryl 2-Furoate Synthesis
The most straightforward method for producing this compound is the direct esterification of furfuryl alcohol with 2-furoic acid or its derivatives. ontosight.ailookchem.com This approach, however, presents unique challenges primarily due to the chemical sensitivity of one of the key reactants.
The reaction between furfuryl alcohol and 2-furoic acid is the quintessential pathway for synthesis. However, conventional esterification methods that employ strong mineral acids as catalysts are often unsuitable. The primary reason is the instability of furfuryl alcohol in acidic conditions, which can lead to the formation of undesirable tarry products instead of the target ester. acs.org
To circumvent this issue, alternative methods have been developed. One successful approach is the Schotten-Baumann reaction, which utilizes furoyl chloride (the acid chloride derivative of 2-furoic acid) instead of 2-furoic acid itself. acs.org In this method, furoyl chloride is added gradually to a cooled aqueous solution containing furfuryl alcohol and a base, such as potassium or sodium hydroxide (B78521). The ester precipitates from the solution as an oil and can be subsequently separated and purified. acs.org
While strong mineral acids are problematic, research into solid acid catalysts offers a promising alternative for the direct esterification of 2-furoic acid. Heterogeneous catalysts are advantageous as they are easily separated from the reaction mixture and can often be recycled. Studies on the esterification of 2-furoic acid with various alcohols, such as n-butanol, have demonstrated the effectiveness of catalysts like tungstophosphoric acid supported on zirconia (TPA/ZrO₂). conicet.gov.arresearchgate.net These composite materials provide acidic sites for the reaction to occur while mitigating the decomposition of sensitive reactants. Zirconium oxide itself is noted for its thermal stability and can possess both acidic and basic properties, making it a versatile catalyst support. conicet.gov.ar
Esterification of Furfuryl Alcohol with 2-Furoic Acid
Catalytic Systems for Direct Esterification
Indirect Synthetic Routes via Furfural (B47365) Derivatives
Indirect pathways to this compound and other alkyl furoates often begin with furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.comrsc.orgscielo.org.co These routes are significant because they utilize an abundant and renewable feedstock. scielo.org.co One of the most extensively studied indirect methods is oxidative esterification.
Oxidative esterification is a process that converts furfural directly into an alkyl furoate, such as methyl 2-furoate, in the presence of an alcohol and an oxidant, typically oxygen or air. mdpi.comscielo.org.co This one-step reaction is an attractive alternative to the traditional two-step process which involves the oxidation of furfural to 2-furoic acid followed by a separate esterification step. conicet.gov.ar The reaction can proceed through different intermediates; one proposed pathway involves the formation of a hemiacetal, which is then oxidized to the final ester product. semanticscholar.org
The success of oxidative esterification heavily relies on the use of efficient heterogeneous catalysts, which offer benefits in product separation and catalyst recycling. rsc.org Gold-based catalysts have been proven to be highly active and selective for this transformation under mild conditions. mdpi.com
Gold-Based Catalysts: Nanoparticles of gold supported on various metal oxides are particularly effective. The choice of support material significantly influences the catalyst's performance.
Au/MgO: Gold supported on magnesium oxide has demonstrated high efficiency, achieving up to a 95% yield of methyl furoate. The basic nature of the MgO support is believed to favor the formation of the ester and prevent the creation of acetal (B89532) by-products. semanticscholar.orgmdpi.comfapesp.br This catalyst system is also stable and can be reused multiple times without a significant loss of activity. semanticscholar.orgmdpi.com
Au/ZrO₂: Zirconia-supported gold catalysts have also shown excellent performance, achieving 100% furfural conversion and 100% selectivity to methyl 2-furoate under specific conditions (120 °C and 6 bar O₂). mdpi.com The presence of the gold active phase is crucial for the selective oxidation to the furoate. mdpi.com
Au/CeO₂ and Au/TiO₂: These catalysts are also active in the oxidative esterification of furfural. mdpi.com The catalytic performance can be tuned by factors such as gold dispersion, which is influenced by the properties of the support material. mdpi.com
Au/Hydrotalcite: Gold supported on hydrotalcite has been used for the oxidative esterification of furfural with propanol, yielding methyl-2-furoate in the presence of a base like potassium carbonate. semanticscholar.orgmdpi.com
The table below summarizes the performance of various gold-based heterogeneous catalysts in the oxidative esterification of furfural to methyl 2-furoate.
Interactive Table: Performance of Gold-Based Catalysts in Furfural Oxidative Esterification
| Catalyst | Support | Temperature (°C) | Pressure | Time (h) | Furfural Conversion (%) | Methyl Furoate Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Au/MgO | MgO | 110 | 6 bar O₂ | 0.5 | 100 | 95 | semanticscholar.orgmdpi.com |
| Au/ZrO₂ | ZrO₂ | 120 | 6 bar | 1.5 | 100 | 100 | mdpi.com |
| Au/TiO₂ | TiO₂ | 22 | 1 bar O₂ | 10-12 | 100 | - | mdpi.com |
| Au/Mg₃Al-HT | Hydrotalcite | 140 | 2 MPa Air | 8 | 99.9 | 97.8 (FDMC from DFF) | preprints.org |
Other Catalytic Systems: While gold catalysts are prominent, other metal-based systems have also been explored.
Cobalt-Based Catalysts: Heterogeneous catalysts composed of cobalt oxides embedded in a nitrogen-doped carbon matrix (CoₓOᵧ-N@C) have been successfully used for the oxidative esterification of furfural to methyl 2-furoate. nih.gov These non-noble metal catalysts are recyclable and can achieve high yields and selectivity under optimized conditions. nih.gov
Vanadium-Based Catalysts: Vanadium oxide catalysts, such as V₂O₅, have been investigated for the gas-phase oxidation of furfural, where 2-furoic acid is a key intermediate in the pathway to other products. rsc.org
Oxidative Esterification of Furfural to Alkyl Furoates
Heterogeneous Catalysis in Oxidative Esterification
Gold-Supported Catalysts (e.g., Au/ZrO₂, Au/TiO₂, Au/CeO₂, Au/FH, Au/ZTC)
Gold-based catalysts are highly effective for the oxidative esterification of furfural to alkyl furoates, a model reaction for understanding the synthesis of the furoate ester bond. The choice of support material is critical, as it significantly influences the catalyst's activity, selectivity, and stability.
A comparative study on the oxidative esterification of furfural using gold supported on various oxides revealed performance trends and the importance of the support's properties. In base-free conditions, the catalytic performance for producing methyl 2-furoate generally follows the order: Au/ZrO₂ > Au/CeO₂ >> Au/TiO₂. mdpi.com The superior performance of the zirconia-supported catalyst is attributed to a good balance between high gold dispersion and favorable acid-base properties. mdpi.com While the gold nanoparticles are the active phase for the oxidation, the support plays a crucial role. Acidic or amphoteric supports like TiO₂ and ZrO₂ can catalyze the formation of acetal by-products, whereas basic supports like MgO tend to favor ester formation with high selectivity. mdpi.comnih.gov Au/ZrO₂ strikes an effective compromise, demonstrating high activity, selectivity, and recyclability. mdpi.com For instance, under conditions of 120 °C and 6 bar of O₂, an Au/ZrO₂ catalyst can achieve 100% furfural conversion with 100% selectivity to methyl 2-furoate in just 90 minutes. mdpi.com
Gold supported on FeOx-modified hydroxyapatite (B223615) (Au/FH) has also been shown to be effective. In a study using methanol (B129727) and potassium carbonate as a base, an Au/FH catalyst achieved 93% furfural conversion and 99% selectivity for methyl 2-furoate. mdpi.comresearchgate.net This high performance was linked to the catalyst's large surface area, small gold nanoparticles, and numerous weak acid sites. mdpi.com Similarly, gold on hydrotalcite (Au/HT) is another effective system, particularly for the oxidation of furfural to furoic acid, with performance depending on the Mg:Al ratio of the hydrotalcite support. nih.govresearchgate.net
Zeolite templated carbon (ZTC) has been used as a support for gold (Au/ZTC), showing high performance in the selective oxidation of furfural. These catalysts are noted for having weak acidity, which helps to prevent side reactions like decarboxylation and esterification, leading to high conversions (around 90%) with full selectivity to 2-furoic acid. researchgate.net
Table 1: Performance of Gold-Supported Catalysts in Furfural Oxidative Esterification
Cobalt-Based Catalysts (e.g., Co-NOPC)
Non-noble metal catalysts, particularly those based on cobalt, have emerged as a cost-effective alternative for the oxidative esterification of furfural. Cobalt dispersed on N-doped ordered porous carbon (Co-NOPC) has proven to be a highly efficient and stable catalyst for converting furfural to methyl 2-furoate without the need for alkaline additives. plu.mx
These catalysts are typically synthesized using a hard template method, where a cobalt source and a nitrogen-containing ligand are introduced into the pores of a template like SBA-15 or MCM-41. plu.mx After carbonization and template removal, a highly dispersed cobalt-based N-doped ordered porous carbon material is obtained. The catalytic performance is strongly correlated with the high dispersion of cobalt, the porous structure, and the specific surface area of the support. plu.mx The interaction between cobalt and pyridine (B92270) nitrogen in the carbon matrix is believed to be crucial for oxygen activation.
Optimized Co-NOPC catalysts demonstrate outstanding activity. For example, a Co-NOPC-M catalyst (using MCM-41 as a template) achieved a furfural conversion of 99.6% and a methyl 2-furoate selectivity of 96% under mild conditions. plu.mx These catalysts also show excellent stability, with no significant decrease in activity after multiple cycles. plu.mx Another study reported a 99% yield of methyl 2-furoate using a Co single-atom catalyst on nitrogen-doped carbon (Co-SA/3DOM-NC) under mild conditions.
Other Heterogeneous Catalyst Systems (e.g., Tungstophosphoric Acid/Zirconia Composites)
Besides oxidative esterification, furoate esters can be synthesized through the direct esterification of 2-furoic acid with an alcohol. This pathway is effectively catalyzed by solid acid catalysts. Tungstophosphoric acid (TPA) supported on zirconia (ZrO₂) is one such recyclable and environmentally benign catalytic system. conicet.gov.arnih.gov
These composite materials are synthesized via sol-gel reactions, and their acidity and catalytic activity can be tuned by varying the TPA content and preparation method. conicet.gov.arnih.gov In the synthesis of n-butyl-2-furoate from 2-furoic acid and n-butanol, a mesoporous zirconia modified with TPA (specifically ZrTPA30PEGT100) was identified as the most active catalyst. conicet.gov.arnih.gov The reaction parameters, including catalyst loading, the molar ratio of acid to alcohol, and temperature, significantly influence the conversion. For instance, with the ZrTPA30PEGT100 catalyst, the conversion of 2-furoic acid reached 93% at 125 °C after 24 hours. nih.gov These catalysts have been successfully used to produce various other alkyl 2-furoates and demonstrate good reusability without a significant loss of activity over several runs. conicet.gov.arnih.gov
Homogeneous Catalysis Considerations
While heterogeneous catalysts are often preferred for their ease of separation, homogeneous catalysts have also been explored for furoate synthesis. A notable example is the Tishchenko coupling of furfural, which can produce this compound directly. This disproportionation reaction, where one molecule of aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol, followed by in-situ esterification, can be catalyzed by well-defined homogeneous ruthenium pincer complexes. acs.orgresearchgate.net
In one study, heating furfural at 135 °C with a specific ruthenium catalyst resulted in a 65% yield of furfuryl furoate. acs.orgresearchgate.netnih.gov Under aqueous alkaline conditions, this ester intermediate is subsequently hydrolyzed to the furoate salt and furfuryl alcohol. acs.orgresearchgate.net This catalytic pathway is significant because it actively suppresses the decomposition of furfural by facilitating its rapid conversion, which is crucial for reaction selectivity. acs.orgconicet.gov.ar However, homogeneous catalysis often faces challenges, including the environmental impact of the required reagents and difficulties in catalyst recovery and recycling compared to heterogeneous systems. mdpi.com
Catalyst-Free Approaches and Alternative Energy Sources (e.g., Microwave-Assisted Synthesis)
Increasingly, research is focusing on developing synthetic methods that minimize or eliminate the need for catalysts and utilize alternative energy sources to promote greener chemical processes. The synthesis of methyl 2-furoate from furfural can be achieved through a catalyst-free tandem process involving oxidation and esterification, assisted by microwave irradiation. rsc.org
This approach uses an oxidant like hydrogen peroxide and an alcohol that also serves as the reaction solvent. rsc.org Microwave heating offers an efficient alternative to conventional heating, significantly reducing reaction times. rsc.orgmdpi.com In a study optimizing this catalyst-free method, a furfural conversion of 96% with a 69% selectivity to methyl 2-furoate was achieved in 2 hours at 120 °C. rsc.org The process represents a potentially low-cost and more environmentally friendly route for producing furoates. rsc.org
Mechanistic Insights into Oxidative Esterification Pathways
Role of Acetal Intermediates
The oxidative esterification of furfural to an alkyl furoate in the presence of an alcohol is generally understood to proceed via a hemiacetal intermediate. The subsequent transformation of this hemiacetal is a critical step that dictates the reaction's selectivity.
Two main pathways are proposed:
Direct Oxidation: The hemiacetal intermediate is directly oxidized on the catalyst surface to form the desired ester product (e.g., methyl 2-furoate).
Acetal Formation: The hemiacetal reacts with a second molecule of alcohol to form a more stable acetal by-product (e.g., 2-furaldehyde dimethyl acetal). mdpi.com
The preferred pathway depends heavily on the catalyst system. Studies with Au/ZrO₂ catalysts indicate that the reaction proceeds through the direct oxidation of furfural to the furoate. mdpi.com It was shown that while the bare zirconia support can convert furfural into the acetal, this acetal is stable under reaction conditions and does not convert to the furoate, even in the presence of the full Au/ZrO₂ catalyst. mdpi.com This demonstrates that the gold active phase is essential for the direct oxidation pathway and that the acetal is a final by-product, not an intermediate to the ester in this system. mdpi.com Conversely, catalyst-free, microwave-assisted synthesis is proposed to occur via a tandem reaction where the acetal is formed first and then oxidized by radicals generated from the oxidant. rsc.org The basicity of the catalyst support also plays a key role; basic sites are thought to promote the oxidation of the hemiacetal to the ester, while acidic sites can favor the formation of the stable acetal. mdpi.comnih.gov
Selective Oxidation Pathways and By-product Formation
The synthesis of this compound precursors, particularly 2-furoic acid, can be achieved through the selective oxidation of furfural. This process, however, is often accompanied by the formation of various by-products, the nature and quantity of which depend on the reaction conditions and catalytic system employed.
Detailed Research Findings: The oxidation of furfural to 2-furoic acid is a key step, as 2-furoic acid is a direct precursor for esterification. conicet.gov.ar Various catalytic systems have been developed to facilitate this transformation. Gold-based catalysts, for instance, have shown significant potential for the aerobic oxidation of furfural. mdpi.com When the oxidation is performed in the presence of an alcohol like methanol, oxidative esterification can occur, directly yielding the corresponding alkyl furoate, such as methyl 2-furoate. conicet.gov.armdpi.com
A significant challenge in the selective oxidation of furfural, especially under alkaline conditions, is the competing Cannizzaro reaction. This side reaction leads to the disproportionation of furfural into furfuryl alcohol and 2-furoic acid, which can limit the maximum yield of the desired acid. rsc.orgrsc.org Furthermore, alkaline conditions and elevated temperatures can promote the self-polymerization of furfural, leading to the formation of undesirable resinous materials known as humins, which can be detrimental to catalyst activity. rsc.org
Depending on the reaction pathway, other by-products from furfural oxidation can include maleic acid and succinic acid. rsc.org In oxidative esterification processes, the formation of acetal derivatives is a common side reaction. mdpi.com Research using gold supported on zirconia (Au/ZrO₂) has demonstrated that the reaction pathway can involve the direct selective oxidation of furfural to the furoate, minimizing by-product formation and achieving high selectivity. mdpi.com
| Reaction Type | Primary Product(s) | Common By-products | Key Conditions/Observations | Reference |
|---|---|---|---|---|
| Aerobic Oxidation | 2-Furoic Acid | Furfuryl alcohol, Humins (polymers) | Alkaline conditions favor the competing Cannizzaro reaction and polymerization. | rsc.orgrsc.org |
| Oxidative Esterification (e.g., with Methanol) | Methyl 2-furoate | 2-Furaldehyde dimethyl acetal | Au/ZrO₂ catalyst shows high selectivity to the ester over the acetal by-product. | mdpi.com |
| Oxidation with H₂O₂ | 2-Furoic Acid, 2(5H)-furanone | Succinic acid, Maleic acid | Reaction pathway can involve ring-opening to form dicarboxylic acids. | rsc.org |
Furfural Disproportionation Reactions (Cannizzaro-type Pathways)
The Cannizzaro reaction is a classic disproportionation pathway for aldehydes lacking an alpha-hydrogen, such as furfural. This reaction provides a foundational method for co-producing the two essential precursors of this compound: furfuryl alcohol and 2-furoic acid.
Formation of 2-Furoic Acid and Furfuryl Alcohol as Intermediates
The industrial route for producing 2-furoic acid often involves the Cannizzaro reaction of furfural. wikipedia.org When subjected to a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH), furfural undergoes a redox disproportionation. In this process, one molecule of furfural is oxidized to 2-furoic acid (in its salt form, sodium furoate), while a second molecule is simultaneously reduced to furfuryl alcohol. wikipedia.orgcsic.es
This reaction is highly exothermic and typically results in a stoichiometric 1:1 molar ratio of the two products, capping the theoretical yield of each at 50%. wikipedia.orgscielo.org.co Despite this yield limitation, the pathway remains economically viable due to the commercial value of both 2-furoic acid and furfuryl alcohol. wikipedia.org In some catalytic processes, such as aldol (B89426) condensation reactions over solid-base catalysts, the Cannizzaro reaction can be an undesired side reaction that leads to catalyst deactivation through poisoning by the acidic product, 2-furoic acid. osti.gov
Subsequent Esterification from Disproportionation Products
Once 2-furoic acid and furfuryl alcohol are produced via the Cannizzaro reaction, they can be reacted in a subsequent esterification step to form the target compound, this compound. ontosight.aiacs.org It is important to note that direct esterification using mineral acids as catalysts is generally avoided because furfuryl alcohol is unstable under these conditions and tends to resinify. acs.org
A successful historical method for this esterification is the Schotten-Baumann reaction. This involves reacting furoyl chloride (the acid chloride of 2-furoic acid) with furfuryl alcohol in the presence of an aqueous base. acs.org More modern approaches utilize heterogeneous catalysts, such as tungstophosphoric acid supported on zirconia, to facilitate the clean esterification of 2-furoic acid with alcohols. conicet.gov.ar Therefore, the Cannizzaro reaction serves as a critical upstream process that supplies the necessary building blocks for the final esterification to this compound.
Tishchenko Coupling Reactions of Furfural to Furfuryl Furoate
The Tishchenko reaction offers a more direct and atom-economical route for synthesizing this compound. This reaction involves the catalytic dimerization of two furfural molecules to directly form the corresponding ester, this compound. organic-chemistry.org
Catalytic Systems for Tishchenko Coupling (e.g., Ruthenium Catalysts)
Research has identified specific catalytic systems that are highly effective for the Tishchenko coupling of furfural. Notably, well-defined ruthenium pincer complexes have demonstrated significant catalytic activity. acs.orgnih.gov Mechanistic studies have shown that these ruthenium complexes can actively facilitate the initial Tishchenko coupling of furfural. nih.govnih.gov
In one study, a specific dearomatized ruthenium pincer complex (referred to as complex 9) was shown to catalyze the formation of furfuryl furoate from furfural in a 65% yield when heated in 1,4-dioxane. acs.orgresearchgate.netresearchgate.net This highlights the potential of homogeneous ruthenium catalysts to mediate this transformation efficiently. While other catalysts like those based on aluminum, calcium, and strontium are known to promote Tishchenko reactions for various aldehydes, the ruthenium-based systems have been specifically documented for their effectiveness with furfural. researchgate.net
| Catalyst System | Reaction Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Ruthenium Pincer Complex 9 (1 mol %) | 135 °C, 3 hours, in 1,4-dioxane | Furfuryl furoate | 65% | acs.orgresearchgate.netresearchgate.net |
| Ruthenium Pincer Complex 6 | 135 °C, in water/1,4-dioxane with NaOH | Furoic acid and Furfuryl alcohol* | N/A (Hydrolysis product) | acs.orgnih.gov |
*In this system, the initially formed furfuryl furoate is rapidly hydrolyzed under the basic aqueous conditions to its precursors, representing an alternative disproportionation pathway.
Elucidation of Reaction Mechanisms
The generally accepted mechanism for the Tishchenko reaction begins with the coordination of an aldehyde molecule to a Lewis acidic metal center of the catalyst. organic-chemistry.orgrsc.org This is followed by the addition of a second aldehyde molecule, which generates a hemiacetal intermediate coordinated to the metal. organic-chemistry.org The key step is an intramolecular 1,3-hydride shift from the hemiacetal portion to the newly added aldehyde. This transfer results in the formation of the final ester product, which is then released from the catalyst. organic-chemistry.orgrsc.org
In the context of ruthenium-catalyzed furfural coupling, studies indicate a more complex pathway that also serves to suppress decomposition. The ruthenium complex can induce rapid substrate disproportionation. nih.govnih.gov This occurs via an alternative pathway to the classic Cannizzaro reaction: an initial Tishchenko coupling to form furfuryl furoate, followed by a rapid, base-mediated hydrolysis of the ester back to furoate salt and furfuryl alcohol. acs.orgresearchgate.netresearchgate.net This rapid consumption of furfural into more stable intermediates is crucial for preventing the formation of degradation products and achieving high selectivity in subsequent oxidation reactions. acs.orgresearchgate.net
Advanced Catalytic Systems and Mechanistic Investigations in Furoate Synthesis
Design and Characterization of Catalysts for Furoate Production
The transformation of furfural (B47365), a key biomass-derived platform molecule, into furoate esters is a cornerstone of green chemistry. conicet.gov.ar The efficiency of this conversion is largely dependent on the catalyst employed.
Noble Metal Catalysts (e.g., Au, Pt, Pd systems)
Noble metal catalysts, particularly those based on gold (Au), have demonstrated exceptional activity and selectivity in the oxidative esterification of furfural. dntb.gov.uaresearchgate.net Gold nanoparticles supported on various metal oxides are highly effective for producing methyl 2-furoate, a closely related furoate ester. mdpi.commdpi.com The catalytic performance is sensitive to the size of the gold nanoparticles; highly dispersed particles smaller than 4 nm are associated with superior activity and selectivity. mdpi.com
Supported gold catalysts can operate under mild conditions and without the need for basic additives, which makes the process more environmentally benign. mdpi.comunito.it For instance, Au/ZrO₂ has been shown to be a highly efficient and reusable catalyst for the oxidative esterification of furfural, achieving high conversion and selectivity to methyl 2-furoate. mdpi.com Similarly, Au/MgO catalysts have yielded up to 95% methyl furoate with high reaction rates. semanticscholar.org
Palladium (Pd) and Platinum (Pt) based catalysts are also utilized. Bimetallic systems, such as AuPd/Mg(OH)₂, have shown excellent performance in furfural oxidation to furoic acid, a precursor to furoate esters. researchgate.netscielo.org.co Platinum catalysts supported on hydrotalcite have been effective in the one-pot oxidative condensation and hydrogenation of furfural with alcohols. mdpi.com The choice of the noble metal can influence the reaction pathway; for example, Pd-based catalysts have been used in transfer hydrogenation reactions to produce furfuryl alcohol, a potential reactant for forming furfuryl 2-furoate. mdpi.com
Table 1: Performance of Noble Metal Catalysts in Furoate Ester Synthesis
| Catalyst | Support | Reactant(s) | Product | Conversion (%) | Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Au | ZrO₂ | Furfural, Methanol (B129727) | Methyl 2-furoate | 82 | 92 (selectivity) | unito.it |
| Au | MgO | Furfural, Methanol | Methyl 2-furoate | >95 (yield) | >99 (selectivity) | semanticscholar.org |
| Au | TiO₂ | Furfural, Methanol | Methyl 2-furoate | ~40 | ~85 (selectivity) | unito.it |
| Au | CeO₂ | Furfural, Methanol | Methyl 2-furoate | ~66 | ~90 (selectivity) | unito.it |
| 5% Pt | Hydrotalcite | Furfural, Ethanol (B145695) | Ethyl 2-furoate | High | High | mdpi.com |
| AuPd | Mg(OH)₂ | Furfural | Furoic Acid | High | High | scielo.org.co |
Non-Noble Metal Catalysts
To mitigate the high cost of noble metals, researchers have explored more abundant and economical non-noble metal catalysts. researchgate.net Cobalt-based catalysts, for instance, have emerged as a promising alternative. Highly dispersed cobalt on nitrogen-doped ordered porous carbon (Co-NOPC) has proven to be a highly efficient and stable catalyst for the oxidative esterification of furfural to methyl 2-furoate without the need for alkaline additives. nih.gov This catalyst demonstrated 99.6% furfural conversion and 96% selectivity to methyl 2-furoate. nih.gov
Copper-based catalysts are also widely investigated for furfural conversion. mdpi.comcsic.es While often used for hydrogenation reactions to produce furfuryl alcohol or 2-methylfuran, their application in oxidative esterification is also of interest. researchgate.netacs.org Nickel-based catalysts, another cost-effective option, have been studied for furfural hydrogenation, a key step in one potential pathway to this compound. acs.orgnih.gov NiFe-based catalysts have also been identified as effective for furfural oxidation. rsc.org
Table 2: Performance of Non-Noble Metal Catalysts in Furfural Conversion
| Catalyst | Support | Reaction | Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Co-NOPC-M | N-doped porous carbon | Oxidative Esterification | Methyl 2-furoate | 99.6 | 96 (selectivity) | nih.gov |
| Cu-Fe | Al₂O₃ | Hydrogenation | Furfuryl Alcohol | >93 | >98 (selectivity) | mdpi.com |
| Ni₃C NPs | Al₂O₃ | Hydrogenation | Tetrahydrofurfuryl alcohol | >90 (yield) | >90 (yield) | acs.org |
| NiFe/Ni foam | - | Electro-oxidation | 2-Furoic Acid | 95 | 47 (Faradaic Efficiency) | rsc.org |
Supported Catalysts and Influence of Support Properties
The choice of support material is critical as it can significantly influence the catalyst's activity, selectivity, and stability. unito.it Supports can affect the dispersion of the active metal phase, modulate the electronic properties of the metal, and provide active sites for the reaction. mdpi.comnih.gov
For gold catalysts in furfural oxidative esterification, supports like zirconia (ZrO₂), ceria (CeO₂), and magnesium oxide (MgO) have been shown to be effective. mdpi.comunito.itsemanticscholar.org Au/ZrO₂ exhibits high performance due to the high dispersion of the gold active phase. mdpi.comunito.it The basic properties of supports like MgO can favor the formation of esters by preventing the formation of acetal (B89532) by-products. mdpi.comsemanticscholar.org A comparative study showed the catalytic performance for Au-based catalysts followed the trend ZrO₂ > CeO₂ >> TiO₂. unito.it
In the case of non-noble metal catalysts, nitrogen-doped ordered porous carbon has been used as a support for cobalt, where the porous structure and large specific surface area contribute to its high catalytic activity. nih.gov The interaction between the cobalt and pyridine (B92270) nitrogen in the support is believed to be crucial for oxygen activation. nih.gov For hydrogenation reactions, supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are commonly used for copper and nickel catalysts. csic.esacs.org
Catalyst Stability, Deactivation, and Reusability in Furoate Synthesis
Catalyst stability and reusability are paramount for industrial applications. Deactivation can occur through several mechanisms, including the agglomeration of metal nanoparticles, leaching of the active metal, or the deposition of carbonaceous species (coking) on the catalyst surface. unito.itscielo.org.cocsic.es
Gold catalysts on supports like ZrO₂ and MgO have demonstrated good reusability over multiple cycles in furoate synthesis. mdpi.comsemanticscholar.org The Au/MgO catalyst maintained its selectivity and activity after four cycles. semanticscholar.org Similarly, Co-NOPC catalysts showed no significant decrease in activity after six cycles. nih.gov
However, deactivation remains a challenge. For bimetallic AuPd/Mg(OH)₂ catalysts, particle agglomeration was observed after five reuse cycles. scielo.org.co In gas-phase hydrogenation processes, coke deposition is a primary cause of deactivation, necessitating a regeneration step. csic.es Understanding the causes of deactivation is crucial for designing more robust and long-lasting catalysts. unito.it
Detailed Reaction Pathway Analysis in Furanic Compound Conversions
The conversion of furfural to this compound can proceed through different pathways. One key route is the Tishchenko reaction, where two molecules of an aldehyde disproportionate to form an ester. In this case, two molecules of furfural react to form this compound. nih.govacs.org This reaction can be catalyzed by ruthenium complexes, which then leads to hydrolysis of the ester to furoic acid and furfuryl alcohol under basic conditions. nih.govacs.org
Another potential pathway involves the initial hydrogenation of furfural to furfuryl alcohol, followed by an esterification reaction with furoic acid (which can be produced by the oxidation of furfural).
Electronic Structure and Surface Interactions in Catalysis
The interaction between the furanic compound and the catalyst surface is governed by the electronic structures of both. The furan (B31954) ring is an aromatic system due to the delocalization of one of the oxygen atom's lone electron pairs. wikipedia.org This electronic configuration influences how the molecule adsorbs onto a catalyst surface.
The mode of adsorption is a key determinant of the reaction's selectivity. For example, on copper catalysts, furfural tends to adsorb through the oxygen atom of its carbonyl group (η¹(O) binding mode), with the furan ring oriented away from the surface. researchgate.net This orientation favors the hydrogenation of the aldehyde group. researchgate.net In contrast, on metals like Pt, Pd, and Ni, a flat η²(C=O) adsorption is preferred, where both the ring and the carbonyl group interact with the surface. researchgate.netacs.org This interaction with the furan ring can lead to ring-opening or other undesired side reactions. researchgate.net
The electronic structure of the catalyst can be modulated to enhance performance. Doping, for example, can alter the electronic properties of the active sites. rsc.org In cobalt-based catalysts supported on nitrogen-doped carbon, the interaction between cobalt and nitrogen atoms leads to a redistribution of electrons that enhances catalytic performance. nih.gov Theoretical studies using Density Functional Theory (DFT) are instrumental in understanding these surface interactions and predicting reaction pathways. researchgate.netresearchgate.net
Kinetic Studies and Identification of Rate-Limiting Steps
Several studies have investigated the kinetics of reactions relevant to furoate synthesis. For instance, in the gas-phase oxidation of furfural to maleic anhydride (B1165640) over V₂O₅/γ-Al₂O₃ catalysts, the oxidation of furfural to 2-furoic acid has been proposed as the rate-limiting step. rsc.org This is a critical precursor step for the formation of furoate esters. Similarly, in the liquid-phase hydrogenation of furfural using Pt/C catalysts, kinetic data has been shown to fit a Langmuir-Hinshelwood dual-site mechanism, where the surface reaction between adsorbed furfural and adsorbed hydrogen is the rate-limiting step. csic.es
In the oxidative esterification of furfural to methyl 2-furoate, investigations have pointed towards the abstraction of a proton as a key determining step. mdpi.com For the catalytic transfer hydrogenation of furfural, the hydride transfer from an alcohol solvent to the carbonyl carbon of furfural has been identified as the rate-limiting step through a combination of experimental and computational studies. rsc.orgrsc.org The temperature dependence of the reaction rate, where an increase in temperature leads to higher conversion, confirms that the process is kinetically controlled. conicet.gov.ar Kinetic studies on the oxidation of furfural to furoic acid using a gold-based catalyst (Au/KTO-24) revealed a low apparent activation energy, indicating high catalytic efficiency. researchgate.net
Table 1: Kinetic Insights into Furan Derivatives Synthesis
| Catalytic System | Reaction | Identified Rate-Limiting Step | Kinetic Model/Activation Energy | Reference |
|---|---|---|---|---|
| VPO Catalyst | Furfural Oxidation | Oxidation of furfural to 2-furoic acid | N/A | rsc.orgrsc.org |
| Pt/C | Furfural Hydrogenation | Reaction between adsorbed furfural and adsorbed hydrogen | Langmuir-Hinshelwood | csic.es |
| Zr-MOF (MOF-808) | Catalytic Transfer Hydrogenation of Furfural | Hydride transfer from alkoxy carbon to carbonyl carbon | DFT-supported mechanism | rsc.orgrsc.org |
| Au/KTO-24 | Furfural Oxidation to Furoic Acid | N/A | 51.23 kJ/mol | researchgate.net |
Computational Catalysis and Density Functional Theory (DFT) Applications
Computational catalysis, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. wikipedia.org DFT allows researchers to model the electronic structure of molecules and solids, predict reaction pathways, calculate activation energy barriers, and understand catalyst-substrate interactions with high accuracy. wikipedia.orgorientjchem.org
In the context of furoate synthesis, DFT has been applied to elucidate complex reaction networks. For example, DFT calculations were employed to study the conversion of furfural on a palladium (Pd(111)) surface, revealing that the activation energy for the reduction of furfural to furfuryl alcohol is lower than that for its decarbonylation to furan. researchgate.net Another DFT study on the conversion of furfuryl alcohol to 2-methyl-furan over a ruthenium oxide (RuO₂) surface identified the scission of the C-O bond in the alcohol side chain as the rate-limiting step. osti.gov
DFT simulations are also crucial for understanding how catalysts function. Studies on gold catalysts supported on ceria (CeO₂) for furfural oxidative esterification suggest that CeO₂ can activate both molecular oxygen and the carbonyl group of furfural at oxygen vacancies, while the gold nanoparticles activate the alcohol. researchgate.net Theoretical investigations into the oxidation of furfural on various metal catalysts (Au, Pt, Pd) have used DFT to model the activation of oxygen at the catalyst/water interface, a critical step in the oxidation process. rsc.org These studies help explain how different metal surfaces and supports can influence selectivity towards desired products like furoic acid. researchgate.netrsc.org
Table 2: Applications of DFT in Furan Derivatives Synthesis
| System Studied | DFT Application | Key Finding | Reference |
|---|---|---|---|
| Furfural conversion on Pd(111) | Elementary step analysis | Activation energy for reduction to furfuryl alcohol is lower than for decarbonylation to furan. | researchgate.net |
| Furfuryl alcohol on RuO₂(110) | Reaction mechanism analysis | Scission of the C-O side-chain bond is the rate-limiting step. | osti.gov |
| Furfural oxidation on Au, Pt, Pd | Mechanism of O₂ activation | Active oxygen species (OH* or O*) react with chemisorbed furfural. | rsc.org |
| Furan interaction with Ziegler-Natta catalyst (TiCl₄) | Reactivity analysis | Furan acts as an electron donor, potentially blocking catalyst active sites. | mdpi.comnih.gov |
Molecular Dynamics Simulations in Catalytic Processes
While DFT provides a static, ground-state picture of catalytic steps, Molecular Dynamics (MD) simulations offer a dynamic view of the system, modeling the movement of atoms and molecules over time. imist.ma This approach is particularly valuable for understanding processes that occur over longer timescales, such as substrate adsorption, product desorption, and the influence of solvent molecules on the reaction environment. rsc.org
MD simulations have been used to investigate the adsorption behavior of furanic compounds on catalyst surfaces. For instance, combined experimental and MD studies of furfural electroreduction showed an inner-sphere adsorption of furfural on the electrode surface. researchgate.net In other applications, MD simulations have been used to assess the stability of catalyst-reactant complexes and to understand how inhibitors interact with active sites. nih.govresearchgate.net The simulations can reveal preferential binding configurations and calculate interaction and binding energies, which indicate the spontaneity of the adsorption process. imist.ma
The choice of solvent can significantly impact catalytic performance, and MD simulations are well-suited to explore these effects. Simulations can reveal the distribution of solvent molecules around a reactant like furfural, illustrating how the solvent can form protective shells or facilitate specific reaction pathways through hydrogen bonding. rsc.org Software packages such as GROMACS and Materials Studio are commonly used to perform these complex simulations, providing atomistic insights that guide the rational design of catalytic processes. uams.eduresearchgate.net
Table 3: Use of Molecular Dynamics Simulations in Catalysis
| System Simulated | Property Investigated | Key Insight | Reference |
|---|---|---|---|
| Furfural electroreduction on a lead electrode | Adsorption and reaction pathway | Revealed inner-sphere adsorption of furfural and outer-sphere dimerization reaction. | researchgate.net |
| Xylose conversion to furfural in various solvents | Solvent effects | Green solvents like GBL and GVL can form protective shells around furfural, improving yield. | rsc.org |
| Organic inhibitors on a mild steel surface | Adsorption process | Calculated interaction and binding energies show the spontaneity of adsorption. | imist.ma |
| Protein-ligand complex | Conformational stability | Assessed the stability of the most favorable binding conformation over time. | nih.gov |
Applications in Advanced Materials Science
Polymeric Materials Synthesis from Furfuryl 2-Furoate Precursors
The synthesis of high-performance polymers from biomass-derived furanic esters is a cornerstone of green chemistry, aiming to replace petroleum-based plastics with sustainable alternatives. oulu.finih.gov The furan (B31954) moiety, a central feature of this compound, serves as a versatile building block for a variety of polymeric structures. ontosight.ai
The development of bio-based polyesters from furan derivatives represents a significant advancement in sustainable materials. mdpi.com One of the most promising examples is poly(ethylene furanoate) (PEF), which is derived from 2,5-furandicarboxylic acid (FDCA) and is considered a viable bio-based alternative to the petroleum-derived poly(ethylene terephthalate) (PET). nih.govacs.orgmdpi.com
Building on this, researchers have explored polymers with bifuran structures to further enhance material properties. researchgate.net Poly(ethylene bifuranoate) (PEBF), a polyester (B1180765) made from a bifuran monomer, has demonstrated superior thermal and mechanical properties. nih.govacs.org The synthesis pathway to the necessary monomer, dimethyl 2,2′-bifuran-5,5′-dicarboxylate, can be achieved through the palladium-catalyzed coupling of methyl 2-furoate, a compound closely related to this compound. acs.orgoulu.fi This bifuran diester is then polymerized with ethylene (B1197577) glycol through melt polycondensation to yield PEBF. nih.govacs.org This process involves a transesterification stage followed by polycondensation at high temperatures under vacuum to build high molecular weight polymer chains. acs.org
The introduction of the rigid bifuran structure into the polymer backbone is a key strategy for creating materials with enhanced performance characteristics compared to single-furan-ring polymers like PEF. researchgate.netacs.org
Furanic esters and their parent compounds, like furfuryl alcohol, are valuable precursors for producing thermosetting resins and composites. chemicalland21.comnih.gov The furan ring in these molecules can undergo polymerization reactions, leading to highly cross-linked, durable materials. ontosight.ai Furan resins, often produced from the acid-catalyzed polymerization of furfuryl alcohol, are known for their excellent thermal stability, chemical resistance, and adhesive properties. chemicalland21.com
These resins serve as a matrix for composite materials, where they are combined with reinforcing fibers (such as glass or carbon fibers) to create materials that are both strong and lightweight. The resulting composites find applications in environments requiring high resistance to corrosion and heat. While direct polymerization of this compound into resins is less common, its constituent parts are central to the furan resin industry, highlighting the potential of furanic esters in this domain.
The furan group is a versatile functional unit for creating a variety of thermosetting materials. nih.gov Beyond the acid-catalyzed resins, furan derivatives can be used to synthesize thermosets through other chemical pathways, such as the Diels-Alder reaction. nih.govacs.org This reaction, which occurs between a furan (as the diene) and a dienophile (like a maleimide), is thermally reversible. This property allows for the creation of self-healing materials and reprocessable thermosets, a significant advantage for sustainability and material longevity. acs.org
Furthermore, furan-based diepoxies and vinyl esters have been synthesized and investigated for high-performance thermoset applications. researchgate.net Research has shown that thermosets incorporating furanic structures can exhibit superior properties, such as higher char yield and improved mechanical strength, when compared to their conventional petroleum-based phenolic analogues. researchgate.netdrexel.edu The development of these materials from bio-based feedstocks like furfural (B47365) demonstrates a promising route toward high-performance, sustainable thermosetting polymers. oulu.fidrexel.edu
Resins and Composites Derived from Furanic Esters
Structure-Property Relationships in Furanic Polymers
The molecular architecture of furanic polymers directly dictates their macroscopic properties. The rigid, planar structure of the furan ring, and particularly the extended π-conjugated system of the bifuran unit, imparts significant enhancements to both mechanical and thermal characteristics. researchgate.netresearchgate.net
The incorporation of furan and bifuran moieties into polymer backbones leads to materials with notable mechanical strength. nih.gov Bio-based furanic thermosetting materials have been shown to possess an improved glassy storage modulus (E') and advanced fracture toughness compared to analogous materials derived from petroleum. researchgate.net
In the case of polyesters, the bifuran-containing PEBF exhibits a high tensile modulus, indicating greater stiffness and resistance to deformation under tensile stress. nih.govacs.org This enhancement is attributed to the rigidity of the 2,2′-bifuran-5,5′-dicarboxylate unit, which restricts the rotational freedom of the polymer chains, leading to a stronger material. researchgate.net Copolymers that incorporate bifuran diesters also show superior mechanical performance compared to their single-furan counterparts. researchgate.net
Table 1: Mechanical Properties of Selected Furan-Based Polymers
| Polymer | Young's Modulus (E) (MPa) | Tensile Strength (σb) (MPa) | Elongation at Break (εb) (%) | Source |
|---|---|---|---|---|
| Poly(butylene furanoate) (PBF) | 1260 | 51 | 4.8 | researchgate.net |
| Poly(butylene bifuranoate) (PBBF) | 1850 | 57 | 3.9 | researchgate.net |
¹Poly(1,12-dodecylene 5,5′-isopropylidene -bis(ethyl 2-furoate))
The thermal stability and glass transition temperature (Tg) of furanic polymers are strongly influenced by their chemical structure. The Tg is a critical parameter, defining the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov
Polymers derived from bifuran monomers consistently show higher glass transition temperatures than those with single furan rings or their petroleum-based analogs. oulu.firesearchgate.net For example, PEBF has a reported Tg of approximately 107-109°C, which is significantly higher than that of both PET (around 76°C) and PEF (around 85-86°C). acs.orggoogle.com This elevation in Tg is a direct consequence of the increased rigidity and hindered chain mobility conferred by the bifuran structure. researchgate.net This enhanced thermal stability makes these materials suitable for applications requiring performance at elevated temperatures, such as hot-fill packaging. google.com
The properties can also be tuned by creating copolymers. For instance, incorporating bifuran dicarboxylate (BFDCA) units into other polyesters effectively raises their Tg. acs.org Studies have shown that adding 50 mol% of BFDCA is sufficient to increase the Tg of a copolyester to around 80°C. acs.org The length of the diol chain in the polyester also plays a crucial role; longer, more flexible aliphatic chains tend to decrease the Tg. wur.nlproquest.com For example, a polyester synthesized from a bisfuranic precursor and a long-chain C12 diol (PDDbF) exhibits a sub-ambient Tg of -6°C, resulting in a highly flexible material. mdpi.comproquest.com This demonstrates the wide range of thermal properties achievable through the strategic design of furanic polymer structures.
Table 2: Thermal Properties of Furan-Based Polyesters vs. PET
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Source |
|---|---|---|---|
| Poly(ethylene terephthalate) (PET) | ~76 | ~250-260 | oulu.figoogle.com |
| Poly(ethylene furanoate) (PEF) | ~85-86 | ~210-220 | acs.orggoogle.com |
| Poly(ethylene bifuranoate) (PEBF) | ~107-109 | Amorphous or low crystallinity | acs.orggoogle.com |
| Poly(butylene furanoate) (PBF) | ~46 | ~170 | researchgate.netwur.nl |
Role in Bio Refinery and Sustainable Chemical Production
Furfural (B47365) as a Renewable Platform Molecule for Furoate Production
Furfural is a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. conicet.gov.arcaf.ac.cn Its availability from abundant and low-cost agricultural and forestry residues makes it a prime candidate for producing a wide array of value-added chemicals, including furoates. conicet.gov.arera-learn.eu The conversion of furfural to furoic acid and its subsequent esterification to furfuryl 2-furoate is a significant pathway in the valorization of biomass. sci-hub.senih.gov
The production of furfural is typically achieved through the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in hemicellulose. scielo.org.comdpi.com This process is a cornerstone of many biorefinery concepts, aiming to utilize all fractions of lignocellulosic biomass. caf.ac.cnresearchgate.net Furfural's versatile chemical structure, featuring an aldehyde group and a furan (B31954) ring, allows for various transformations, including oxidation to furoic acid, a direct precursor to this compound. csic.es The oxidative esterification of furfural can also directly yield furoate esters, such as methyl 2-furoate, in the presence of an alcohol. mdpi.com
Several catalytic systems have been explored for the efficient conversion of furfural. For instance, gold-based catalysts have shown high activity and selectivity in the oxidative esterification of furfural to methyl 2-furoate under mild conditions. mdpi.com Another approach involves the Tishchenko coupling of furfural, catalyzed by ruthenium complexes, which can lead to the formation of furfuryl furoate. nih.govacs.org
Table 1: Examples of Catalytic Systems for Furoate Production from Furfural
| Catalyst System | Reactants | Product | Key Findings | Reference |
| Au/ZrO₂ | Furfural, Methanol (B129727), O₂ | Methyl 2-furoate | Achieved 100% conversion and 100% selectivity after 90 minutes at 120 °C. | scielo.org.comdpi.com |
| Ru complex (complex 9) | Furfural | Furfuryl furoate | Catalyzes the Tishchenko coupling of furfural, yielding 65% furfuryl furoate. | nih.govacs.org |
| H₅PV₂Mo₁₀O₄₀/Cu(CF₃SO₃)₂ | Furfural, O₂ | Maleic anhydride (B1165640), Furanone | Homogeneous system for aerobic oxidation. | rsc.org |
| Metal-free system | Furfural, H₂O₂ | Maleic acid | Achieved a 95% yield of maleic acid in formic acid solvent. | nih.govrsc.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its precursors from biomass aligns with several principles of green chemistry. The use of renewable feedstock (lignocellulosic biomass) instead of finite fossil fuels is a fundamental aspect. conicet.gov.arresearchgate.net The development of catalytic processes that operate under milder conditions with higher atom economy and selectivity also contributes to the green credentials of this production pathway. mdpi.comrsc.org
Efforts are being made to develop catalyst-free or metal-free systems to further enhance the sustainability of the process. conicet.gov.arrsc.org For example, a catalyst-free method for producing methyl furoate from furfural has been demonstrated, achieving high conversion and selectivity. conicet.gov.ar The use of greener solvents, such as deep eutectic solvents (DESs), is also being explored for the conversion of lignocellulosic biomass to furan derivatives. encyclopedia.pubnih.gov These solvents are often biodegradable, have low toxicity, and can be recycled. encyclopedia.pub
Valorization of Lignocellulosic Biomass into High-Value Furanic Chemicals
Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is the most abundant renewable carbon source on Earth. scielo.org.comdpi.com Its valorization into high-value chemicals is a central theme of the biorefinery concept. researchgate.net The hemicellulose and cellulose fractions are sources of C5 and C6 sugars, respectively, which can be converted into platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). conicet.gov.arresearchgate.net
These furanic compounds serve as building blocks for a wide range of chemicals and materials. era-learn.euencyclopedia.pubnih.gov Furfural, derived from the C5 sugars of hemicellulose, is a precursor to furfuryl alcohol, furoic acid, and consequently, this compound. caf.ac.cnnih.gov The conversion of these platform molecules into polymers, resins, fuels, and fine chemicals adds significant value to the initial biomass feedstock. mdpi.comresearchgate.net
The development of efficient and selective catalytic processes is crucial for the economic viability of these transformations. caf.ac.cnresearchgate.net Research has focused on various catalytic materials, including zeolites, metal oxides, and ion-exchange resins, for the production of furfural and its derivatives. caf.ac.cn
Table 2: Furanic Chemicals Derived from Lignocellulosic Biomass
| Biomass Component | Platform Molecule | Derived High-Value Chemicals | Reference |
| Hemicellulose (Pentoses) | Furfural | Furfuryl alcohol, Furoic acid, this compound, Maleic acid | conicet.gov.arcaf.ac.cnnih.gov |
| Cellulose (Hexoses) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF) | researchgate.netnih.gov |
Integration of Furoate Synthesis into Biorefinery Frameworks
The production of this compound is ideally suited for integration within a biorefinery framework. conicet.gov.arresearchgate.net In an integrated biorefinery, all components of the biomass are utilized to produce a portfolio of products, including biofuels, biochemicals, and energy, thereby maximizing economic and environmental benefits. mdpi.comfrontiersin.org
The synthesis of furoates can be coupled with other biomass conversion processes. For example, the lignin fraction remaining after hemicellulose and cellulose extraction can be used to produce other aromatic chemicals or be burned to provide energy for the entire facility. europa.eu The co-production of ethanol (B145695) from the cellulose fraction alongside furfural and lignin from the hemicellulose and lignin fractions, respectively, has been shown to be an economically feasible strategy. researchgate.net
A one-pot biomass fractionation and furfural production process integrated with ethanol production has been proposed, where a biphasic solvent system allows for simultaneous pretreatment, hemicellulose conversion, and in-situ furfural extraction. researchgate.net This integrated approach improves efficiency and reduces processing costs. researchgate.net Such integrated systems are essential for making the production of biomass-derived chemicals like this compound competitive with their petroleum-based counterparts. researchgate.net
Advanced Analytical Characterization Techniques for Furanic Esters
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized or isolated compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, providing information on the connectivity and arrangement of the molecular skeleton.
While specific, experimentally-derived NMR data for furfuryl 2-furoate is not detailed in the provided search results, the expected spectral characteristics can be inferred from its constituent parts, furfuryl alcohol and 2-furoic acid (or its methyl ester). The ¹H NMR spectrum would be expected to show distinct signals for the protons on each of the two furan (B31954) rings and the methylene (B1212753) (-CH₂-) bridge connecting the ester and alcohol moieties. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including those in the furan rings, the methylene group, and the ester carbonyl group.
For reference, published NMR data for related furan compounds are presented below.
Table 1: Representative ¹H NMR Data for Related Furan Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Furfuryl Alcohol scielo.br | CDCl₃ | 7.39 (dd, 1H), 6.33 (dd, 1H), 6.27 (dd, 1H), 4.56 (s, 2H), 2.69 (s, 1H, OH) |
| Methyl 2-furoate nih.gov | CDCl₃ | 7.60 (m, 1H), 7.18 (m, 1H), 6.52 (m, 1H), 3.90 (s, 3H) |
This table presents data for related compounds to illustrate expected signal regions and is not the experimental data for this compound.
Table 2: Representative ¹³C NMR Data for Related Furan Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Furfuryl Alcohol nih.gov | CDCl₃ | 154.22, 110.38, 107.66, 56.98 |
| Methyl 2-furoate nih.gov | CDCl₃ | 159.16, 146.46, 117.98, 111.93, 51.84 |
This table presents data for related compounds to illustrate expected signal regions and is not the experimental data for this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR analysis would confirm the presence of the ester functional group and the furan rings.
The spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Other key peaks would include those corresponding to the C-O-C stretching of the ester and the furan rings, and the C-H and C=C stretching and bending vibrations of the aromatic furan rings. Analysis of materials containing furan moieties often shows characteristic peaks in the regions outlined in the table below. researchgate.netsurfacesciencewestern.com
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3130 | Furan C-H | Aromatic Stretch |
| ~1720 | Ester C=O | Carbonyl Stretch |
| ~1570 | Furan C=C | Ring Stretch |
| ~1290 | Ester C-O | Stretch |
| ~1150 | Furan C-O-C | Ring Stretch |
This table presents expected absorption regions based on typical values for the functional groups present in the molecule.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure. When combined with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to their individual detection and identification by the mass spectrometer.
For this compound (C₁₀H₈O₄), the monoisotopic mass is 192.04225 Da. uni.lu The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. A characteristic fragmentation pattern for compounds with a furfuryl moiety is the loss of a CHO group. sphinxsai.com Predicted m/z values for various adducts that could be observed in electrospray ionization (ESI) mass spectrometry have been calculated. uni.lu
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.04953 | 136.6 |
| [M+NH₄]⁺ | 210.07607 | 144.5 |
| [M+Na]⁺ | 215.03147 | 148.8 |
| [M-H]⁻ | 191.03497 | 141.3 |
Data sourced from predicted values. uni.lu
GC-MS is a widely used method for the analysis of volatile furanic compounds, often employing a headspace solid-phase microextraction (HS-SPME) sample introduction technique. researchgate.netiarc.fr
Fourier-Transform Infrared (FTIR) Spectroscopy
Chromatographic Separation Techniques for Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is suitable for the analysis of volatile compounds like furanic esters. metasci.ca
GC analysis of furans typically involves a capillary column and a flame ionization detector (FID) or a mass spectrometer. scielo.br The operating conditions, such as the temperature program, are optimized to achieve good separation of the components. For example, a typical analysis might start at an oven temperature of 60°C, followed by a ramped increase to a higher final temperature. scielo.br The retention time—the time it takes for a compound to travel through the column to the detector—is a characteristic feature used for its identification.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a technique used to separate, identify, and quantify each component in a mixture. It is highly suitable for the analysis of furanic esters like this compound.
A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com The conditions for this analysis are detailed in the table below.
Table 5: HPLC Conditions for the Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |
Data sourced from SIELC Technologies. sielc.com
This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com For general analysis of furan derivatives, C18 columns are also commonly employed with an acidic acetonitrile/water mobile phase. ebi.ac.uk
Gas Chromatography (GC)
Microscopic and Surface Characterization for Catalyst Studies (e.g., High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Photoelectron Spectroscopy (XPS))
In the synthesis of furanic esters, including this compound, the efficacy and selectivity of heterogeneous catalysts are paramount. The performance of these catalysts is intrinsically linked to their physical and chemical properties at the nanoscale. Advanced analytical techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for elucidating the structure-property relationships that govern catalytic activity. These techniques provide critical insights into the morphology, particle size, and surface chemistry of catalysts, which are essential for designing more efficient and stable catalytic systems for the production of valuable bio-based chemicals.
High-Resolution Transmission Electron Microscopy (HRTEM)
HRTEM is a powerful microscopy technique used to obtain images of materials at an atomic scale. arxiv.org In the context of catalysis for furanic ester production, it is crucial for visualizing the size, shape, dispersion, and crystalline structure of metal nanoparticles supported on various materials. arxiv.orgrsc.org The size and distribution of these active metal particles can significantly influence catalytic activity and selectivity. acs.org
Detailed Research Findings:
Research on catalysts for the production of furan-based chemicals frequently employs HRTEM to characterize the active metallic components. For instance, in studies related to the oxidative esterification of furfural (B47365) to methyl 2-furoate, a close analog to this compound, HRTEM has been used to analyze gold nanoparticles on various supports. On Au/ZrO₂ catalysts, HRTEM analysis revealed narrow and symmetric particle size distributions, with gold particles ranging between 1 and 2 nm. mdpi.com The exceptional performance of this catalyst, achieving 100% conversion and selectivity, was partly attributed to these very small and homogeneously sized gold particles. mdpi.com
Similarly, for Au catalysts supported on zinc-aluminum hydrotalcite (Au/ZA) for the same reaction, HRTEM images confirmed the absence of large gold particles, with mean particle sizes in the range of 2-3 nm. mdpi.com Furthermore, HRTEM could visualize the lattice spacing of the gold nanoparticles (Au (111) plane at ~2.35 Å) and the support, confirming intimate contact between the active metal and the carrier. mdpi.com The technique is also vital for assessing catalyst stability; after reaction cycles, HRTEM images of a spent Au/ZA catalyst showed a clear increase in particle size from 2.6 nm to 5.0 nm, indicating sintering, while a silica-coated version demonstrated enhanced stability with only a slight particle size increase to 3.4 nm. mdpi.com
In studies of palladium-based catalysts used for furfural hydrogenation, a key step in producing precursors for esters, HRTEM has shown that the choice of capping agent (e.g., PVA, PVP) during synthesis affects the size and distribution of Pd nanoparticles, which typically average 3-4 nm. unimi.itsoton.ac.uk
| Catalyst System | Support Material | Application | Mean Particle Size (nm) - Fresh Catalyst | Mean Particle Size (nm) - Used Catalyst | Key HRTEM Observation |
|---|---|---|---|---|---|
| Au/ZrO₂ | Zirconium Dioxide | Furfural Oxidative Esterification | 1-2 | N/A | Homogeneous and narrow particle size distribution. mdpi.com |
| Au/ZA | Zinc-Aluminum Hydrotalcite | Furfural Oxidative Esterification | 2.6 | 5.0 | Significant particle sintering after reaction. mdpi.com |
| Au@SiO₂/ZA | Silica-Coated Zinc-Aluminum Hydrotalcite | Furfural Oxidative Esterification | 2.6 | 3.4 | Silica (B1680970) coating effectively suppressed sintering. mdpi.com |
| PdPVA/C | Activated Carbon | Furfural Hydrogenation | ~3-4 | N/A | Capping agent influences particle distribution. unimi.itsoton.ac.uk |
| Ni₆AlOₓ | Mixed Alumina (B75360) | Reductive Amination of HMF | ~5-10 | N/A | Well-dispersed Ni nanoparticles on the support. nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com This is particularly important in heterogeneous catalysis, where the reaction occurs at the surface of the catalyst. XPS can reveal the oxidation states of the active metals and the nature of the interaction between the metal nanoparticles and the support material, which are critical factors for catalytic performance. mdpi.com
Detailed Research Findings:
In the context of furanic compound synthesis, XPS is widely used to probe the surface of catalysts. For gold catalysts used in the oxidative esterification of furfural, XPS analysis of the Au 4f region helps distinguish the electronic state of gold. mdpi.com In Au/ZA catalysts, binding energies of 83.3 eV (Au 4f₇/₂) and 87.0 eV (Au 4f₅/₂) confirmed the presence of metallic gold (Au⁰), which is considered the active state for this reaction. mdpi.com In other systems, such as Au/Mg₃Al-HT, XPS revealed that the basicity of the support induced a partial negative charge on the gold nanoparticles (Auδ⁻), enhancing the catalytic selectivity towards the desired ester, dimethyl furan-2,5-dicarboxylate (B1257723). mdpi.com
For cobalt-based catalysts (Co-NOPC) used in the oxidative esterification of furfural to methyl 2-furoate, XPS analysis was crucial in confirming the formation of Co-Nₓ active sites. rsc.orgrsc.org The spectra showed that cobalt existed mainly as Co²⁺ and Co³⁺, and a strong interaction between cobalt and pyridinic nitrogen in the carbon support was identified as key to the catalyst's high activity and selectivity. rsc.orgrsc.org
XPS is also used to analyze the surface composition of catalysts. For NiᵧAlOₓ catalysts, XPS measurements showed that the surface Ni/Al molar ratio was different from the bulk ratio determined by ICP-OES, indicating surface enrichment of one component. nih.gov In studies of Nb-based catalysts, XPS confirmed the presence of NbOₓ species and was used to detect the formation of carbonaceous deposits on the catalyst surface after the reaction by observing an increase in the carbon content. mdpi.com
| Catalyst System | Element Analyzed | Binding Energy (eV) | Inferred Chemical State/Observation | Application |
|---|---|---|---|---|
| Au/ZA | Au 4f₇/₂ | 83.3 | Metallic Au⁰ state identified as the active species. mdpi.com | Furfural Oxidative Esterification |
| Au/Mg₃Al-HT | Au 4f₇/₂ | 83.31 | Electron-rich Auδ⁻ species due to basic support, enhancing selectivity. mdpi.com | DFF Oxidative Esterification |
| Co-NOPC | Co 2p | N/A | Presence of Co²⁺ and Co³⁺ forming Co-Nₓ active sites. rsc.orgrsc.org | Furfural Oxidative Esterification |
| NiᵧAlOₓ | Ni 2p, Al 2p | N/A | Surface Ni/Al ratio differed from the bulk composition. nih.gov | HMF Reductive Amination |
| 10Zr/Sep | Zr 3d | 182.4-182.6 | Confirmed presence of Zirconium as ZrO₂ species. acs.org | Furfural to γ-Valerolactone |
| PdPVA/C | Pd 3d | N/A | Highest surface Pd exposure (1.30%) among tested catalysts. unimi.itsoton.ac.uk | Furfural Hydrogenation |
Computational Chemistry and Theoretical Studies on Furanic Esters
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Gaussian-4 (G4) theory, CBS-QB3) are used to predict geometries, electronic structures, and thermochemical properties of furanic compounds. researchgate.net These calculations are crucial for understanding the stability and reactivity of molecules like furfuryl 2-furoate.
Research on furan (B31954) and its simple derivatives reveals key structural and energetic features. For instance, calculations on furan isomers have shown that the aromatic furan ring is the most stable configuration among C4H4O isomers, with a calculated enthalpy of formation of -9.261 kcal/mol using the G4 level of theory. researchgate.net Such stability is a critical factor in the chemistry of its derivatives.
The reactivity of the furan ring is dictated by its electronic properties. The presence of substituents, such as the ester group in this compound, significantly modifies the electron density and, consequently, the molecule's reactivity. Theoretical studies on substituted furans show that electron-donating groups enhance reactivity in processes like Diels-Alder reactions, whereas electron-withdrawing groups decrease it. rsc.orgrsc.org
Bond Dissociation Energy (BDE) is another critical parameter derived from quantum calculations, providing insight into the weakest bonds within a molecule and predicting likely initial steps in thermal decomposition. mdpi.com For furanic compounds, calculations often focus on the C-H bonds on the ring and the bonds of the substituent groups. Studies on 5-methyl-2-ethylfuran, for example, show that H-dissociation from the branched alkyl chain is energetically more favorable than from the furan ring itself. mdpi.com This suggests that in this compound, reactions might initiate at the furfuryl methylene (B1212753) bridge.
| Compound | Method | Property | Calculated Value | Reference |
|---|---|---|---|---|
| Furan | G4 | Enthalpy of Formation | -9.261 kcal/mol | researchgate.net |
| Furan | CAM-RB3LYP/6-311++G(d,p) | Gibbs Free Energy of Activation (for formation from aldotetrose) | 327.61 kJ/mol | nih.gov |
| 5-Methyl-2-ethylfuran | CBS-QB3 | C(3)-H Bond Dissociation Energy | 118.4 kcal/mol | mdpi.com |
| 2,5-Dimethylfuran | M06-2X/cc-pVTZ | OH Addition Reaction Barrier (to C2 site) | - | whiterose.ac.uk |
| Furfural (B47365) | CBS-QB3 | Ring Opening Energy Barrier (to formylvinylketene) | ~65 kcal/mol | dlr.de |
Molecular Modeling of Reactivity and Selectivity in Furanic Systems
Molecular modeling is extensively used to understand and predict the outcomes of chemical reactions. For furanic systems, a key area of study is the control of selectivity, where a reaction can potentially yield multiple products. Computational models help distinguish between kinetic and thermodynamic control, which is crucial for optimizing reaction conditions to favor a desired product. wikipedia.org
A classic example is the Diels-Alder reaction, where furan derivatives act as dienes. rsc.org Computational studies have explored the endo/exo selectivity of these reactions. rsc.orgrsc.org For the reaction between furan and maleic anhydride (B1165640), calculations show the process is not highly selective, whereas the analogous reaction with cyclopentadiene (B3395910) is almost completely endo-selective. rsc.org This difference is explained by analyzing the transition state energies and the interplay of orbital interactions and steric strain. rsc.org Such models can predict how substituents on the furan ring will alter both reactivity and selectivity, guiding synthetic efforts. rsc.org
The reactivity of different sites within a single furanic molecule can also be modeled. In furfural, which contains both an aldehyde group and a furan ring, DFT calculations have shown that hydrogenation to furfuryl alcohol is kinetically preferred over decarbonylation to furan, despite the latter being thermodynamically favorable. csic.es This is because the energetic barrier for the hydrogenation pathway is lower. csic.es This principle is directly applicable to this compound, which possesses two furan rings and an ester linkage, all of which are potential sites for reaction.
Recent studies have also applied molecular dynamics simulations to investigate reaction selectivity. For the electrophilic aminoalkenylation of furan, quantum chemical calculations indicated that the reaction is kinetically controlled, as no post-transition state bifurcation was found. pku.edu.cn This contrasts with similar reactions involving pyrroles, which are dynamically controlled. pku.edu.cn These advanced computational techniques provide a deeper understanding beyond simple transition state theory, explaining how the reaction trajectory after the transition state can influence the final product distribution.
Prediction of Reaction Pathways and Identification of Intermediates
A major strength of computational chemistry is its ability to map out entire reaction pathways, including the identification of transient intermediates and transition states that are difficult or impossible to observe experimentally. By calculating the potential energy surface (PES) for a reaction, chemists can visualize the energetic landscape connecting reactants to products. mdpi.comresearchgate.net
Theoretical studies on the atmospheric oxidation and combustion of furan derivatives have provided detailed mechanistic insights. The reaction of furan with hydroxyl (OH) radicals, a key process in atmospheric chemistry and combustion, has been shown through calculations to proceed primarily via OH addition to the C2/C5 positions of the furan ring. acs.orgaip.org This addition forms a chemically activated adduct that can either be stabilized or undergo prompt ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.org RRKM-Master Equation (RRKM-ME) calculations are often used to predict the pressure- and temperature-dependent rates of these competing pathways. acs.orgaip.org
Similarly, the thermal decomposition (pyrolysis) of furanic compounds has been extensively modeled. For furfural, calculations indicate that the primary decomposition pathway involves a ring-opening isomerization to form formylvinylketene, which has a lower energy barrier than pathways forming radical species. dlr.de For more complex furans, multiple decomposition pathways, including bond dissociations and H-transfer reactions, are possible. mdpi.com For instance, in the decomposition of furfuryl alcohol, carbene intermediates are formed through hydrogen shifts within the furan ring. chim.it
The identification of intermediates is crucial. In the acid-catalyzed dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), combined experimental and computational studies identified several key intermediates, including a complex with the DMSO solvent and various enol/keto tautomers. osti.gov Similar computational approaches could be applied to predict the hydrolysis or transesterification pathways of this compound, identifying the crucial intermediates involved.
| Reaction | Reactant | Method | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Ring Opening Isomerization | Furfural | CBS-QB3 | ~65 | dlr.de |
| H-abstraction by H radical (from C3) | 5-Methyl-2-ethylfuran | CBS-QB3 | 19.9 | mdpi.com |
| H-transfer to form carbene | 5-Methyl-2-ethylfuran | CBS-QB3 | 68.8 | mdpi.com |
| Diels-Alder with Maleimide | 2-Furoic Acid | - | - | rsc.org |
| Furan Ring Opening (Ozonolysis) | 2-Furoic Acid | DFT | - | nih.govresearchgate.net |
Catalyst Design and Optimization through Computational Methods
Computational methods are revolutionizing the field of catalysis by enabling the rational design of new catalysts and the optimization of existing ones. scispace.comosti.gov For the production and transformation of furanic esters, this involves modeling reactions on catalyst surfaces to understand mechanisms and identify factors that control activity and selectivity. ugent.be
In the context of producing this compound precursors, the oxidation of furfural to 2-furoic acid is a key step. DFT studies on metal catalysts like gold (Au) and platinum (Pt) have been instrumental in elucidating the reaction mechanism. rsc.orgresearchgate.net These studies show that the reaction proceeds through the adsorption of furfural onto the metal surface, followed by reaction with active oxygen species. csic.esrsc.org DFT calculations can determine the most stable adsorption geometries and identify the primary oxidant, which can be surface hydroxyl groups (OH) rather than atomic oxygen (O), depending on the metal and conditions. rsc.org
Computational models also help explain the role of the catalyst support and additives. For the oxidation of furfural over gold catalysts, DFT calculations predicted that a basic support could facilitate the desorption of the furoic acid product, which was confirmed experimentally. rsc.org In the electrocatalytic oxidation of furfural on gold, a combination of DFT and spectroscopic experiments revealed that the reaction is limited by the desorption of the furoate product, which can self-assemble on the surface and passivate the catalyst. nsf.gov
Furthermore, computational screening can accelerate the discovery of novel catalysts. By calculating descriptors related to catalytic activity (e.g., adsorption energies of reactants and intermediates) for a range of materials, researchers can identify promising candidates for experimental synthesis and testing. scispace.commdpi.com This approach is being applied to design bifunctional catalysts for converting biomass-derived molecules into advanced biofuels and chemicals, a field highly relevant to the sustainable production of furanic compounds like this compound. ugent.be
Environmental Aspects of Furanic Ester Production and Degradation Pathways
Bioremediation and Microbial Metabolism of Furanic Compounds (e.g., Furfural (B47365) Degradation to 2-Furoate)
Furanic compounds, such as furfural, can be toxic to microorganisms and are often generated as byproducts during the breakdown of lignocellulosic biomass. ethz.chmdpi.com However, various microorganisms have evolved pathways to metabolize these compounds, a process that is crucial for bioremediation and the detoxification of industrial hydrolysates. ethz.chmdpi.comresearchgate.net The microbial degradation of furfural often proceeds via its oxidation to 2-furoic acid (2-furoate). researchgate.netresearchgate.netebi.ac.uk
Several bacterial species have been identified for their ability to use furfural as their sole source of carbon. nih.gov Under aerobic conditions, these bacteria convert furfural to 2-furoic acid without the formation of furfuryl alcohol. nih.gov This biological transformation is a key initial step in the complete degradation of the furan (B31954) ring. ebi.ac.uk The resulting 2-furoic acid is then further metabolized, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net
The degradation pathway in some bacteria, like Pseudomonas putida, involves the oxidation of furfural to 2-furoate, which is then activated by attaching a coenzyme A (CoA) molecule, forming 2-furoyl-CoA. ethz.chh-its.org This intermediate is further processed, leading to the formation of 2-oxoglutarate, which enters the TCA cycle. ethz.chresearchgate.net In Cupriavidus basilensis HMF14, the degradation of 5-hydroxymethylfurfural (B1680220) (HMF) also proceeds through 2-furoic acid, highlighting its central role as a metabolite in furan degradation pathways. ebi.ac.ukpnas.org
Microbial technology, utilizing bacteria and fungi, is considered an effective, economical, and environmentally sustainable alternative for detoxifying contaminants like dioxins and other furan compounds. neptjournal.com The understanding of these degradation pathways is vital for the remediation of effluents from industries such as paper mills and for advancing renewable energy sources. ethz.ch
Interactive Table: Microorganisms Involved in Furfural Degradation to 2-Furoate
| Microorganism Strain | Key Findings | Reference(s) |
| Pseudomonas putida | Aerobically degrades furfural to 2-oxoglutarate via 2-furoate and a CoA ester intermediate. ethz.ch Strain ALS1267 is highly tolerant to furans and exhibits a high specific growth rate on furfural. nih.gov | ethz.ch, nih.gov |
| Cupriavidus pinatubonensis (ALS1280) | Isolated from wastewater, uses furfural as the sole carbon source, transiently accumulating 2-furoic acid. nih.gov | nih.gov |
| Pigmentiphaga sp. (ALS1172) | Isolated from wastewater, capable of using furfural as its only carbon source. nih.gov | nih.gov |
| Pseudomonas sp. BWDY (ALS1279) | Isolated from wastewater, metabolizes furfural and 5-hydroxymethylfurfural. nih.gov | nih.gov |
| Pseudomonas mendocina (ALS1131) | Isolated from wastewater, utilizes furfural as its sole carbon source. nih.gov | nih.gov |
| Cupriavidus basilensis HMF14 | Degrades HMF via 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to furoic acid and metabolized through the furfural degradation route. pnas.org | pnas.org |
| Bacterial Consortium (Bacillus licheniformis, Microbacterium sp., Brevundimonas sp.) | A consortium of these bacteria was able to grow in and degrade high concentrations of furfural. sdewes.org | sdewes.org |
Sustainable Process Development and Waste Minimization in Furoate Synthesis
The synthesis of furoate esters, including furfuryl 2-furoate, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. mdpi.com A key focus is the development of processes that minimize waste, use renewable resources, and avoid hazardous chemicals. mdpi.com
One promising route for producing furoate esters is the oxidative esterification of furfural. mdpi.com Research has shown that gold-supported catalysts can be highly active and selective for this reaction under mild conditions, using oxygen as a green oxidant. mdpi.com Developing this process to work without a base co-catalyst would make it even more environmentally and economically favorable. mdpi.com Another innovative approach involves the amine-assisted oxidation of furfural using hydrogen peroxide to produce furoic acid, a precursor for alkyl furoates. rsc.orgresearchgate.net This method can achieve high yields (99%) and allows for the efficient separation and recovery of the final product and co-products. rsc.orgresearchgate.net
Waste minimization is a critical component of sustainable chemical production. bu.edu Strategies such as cleaner production and industrial symbiosis are central to this effort. ethz.ch Cleaner production involves a preventative approach to resource efficiency by reducing the use of energy, water, and materials, thereby minimizing waste throughout the product lifecycle. ethz.ch Industrial symbiosis reconfigures linear industrial processes into cyclical ones, where the waste from one industry becomes a raw material for another. ethz.ch In the context of furoate synthesis, this could involve using waste biomass as a feedstock and finding applications for any by-products generated during production.
Key principles for waste minimization in chemical manufacturing include:
Reduction: Minimizing the quantity of waste generated at the source. adragos-pharma.com
Reuse: Finding applications to reuse materials where possible. adragos-pharma.com
Recycling: Identifying and separating components that can be recycled. adragos-pharma.com
Process Integration: Developing closed-loop systems that can achieve near-zero wastewater discharge.
By adopting these sustainable practices, the production of furan-based esters can align more closely with the goals of a circular economy.
Environmental Impact Assessment of Furan-based Chemical Manufacturing
Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental footprint of chemical manufacturing processes, from raw material extraction to the final product (a "cradle-to-gate" analysis). researchgate.netlivescience.io Several LCA studies have been conducted on the production of furfural, the primary building block for this compound and other furan derivatives. researchgate.netlivescience.iouliege.beoriginmaterials.com
Furfural is a versatile platform chemical derived from the hemicellulose fraction of lignocellulosic biomass, such as corn cobs or wood. researchgate.netlivescience.io While biomass is a renewable feedstock, the process of converting it to furfural has associated environmental impacts. livescience.iouliege.be Traditional furfural production technologies are often linked to the generation of significant amounts of acid residues and high energy consumption. livescience.io
LCA studies on furfural production have identified several key environmental hotspots:
Chemicals Consumption: The use of chemicals like formic acid or other catalysts can be a major contributor to environmental impacts, particularly water ecotoxicity and eutrophication. researchgate.netuliege.be
Feedstock Sourcing: The cultivation, harvesting, and transportation of the biomass feedstock contribute to impacts such as land use and climate change. livescience.io
However, research also highlights pathways to mitigate these impacts. The use of bio-based formic acid, water recycling, and complete utilization of the biomass feedstock (including cellulose (B213188) and lignin (B12514952) fractions) can significantly improve the environmental profile. livescience.iouliege.be One LCA study found that producing furfural using an AlCl₃ catalyst with a specific concentration of mannitol (B672) showed superior environmental performance compared to other methods, reducing impacts by up to 30.80%. researchgate.net Another assessment indicated that furfural produced via Origin Materials' proprietary technology is expected to be carbon-negative, with an estimated climate change impact of -1.5 kg CO₂ equivalent per kg of furfural. originmaterials.com
The production of furan-based resins and composites also has environmental implications. An evaluation of furan resin, which is derived from furfuryl alcohol, showed that while its production results in CO₂ emissions, its bio-based origin gives it a significantly higher net bio-based carbon content compared to petroleum-based resins. iccm-central.org This suggests that furan-based materials can act as a vehicle for CO₂ sequestration, contributing to carbon storage. iccm-central.org
Interactive Table: Environmental Impact Categories in Furfural Production LCA
| Environmental Impact Category | Description | Key Contributors & Mitigation Strategies | Reference(s) |
| Climate Change | Contribution to global warming, measured in CO₂ equivalents. | Contributors: Fossil fuel-based energy, chemical inputs. Mitigation: Use of renewable energy, carbon-negative production platforms, sustainable biomass. | researchgate.net, livescience.io, originmaterials.com |
| Ecotoxicity | The potential of a substance to cause adverse effects on ecosystems. | Contributors: Chemical inputs like formic acid. Mitigation: Water recycling, selection of greener catalysts. | uliege.be, researchgate.net |
| Acidification | The increase in the concentration of acidic compounds in the environment. | Contributors: Acid catalysts, energy production. Mitigation: Use of novel Organosolv processes, complete biomass utilization. | uliege.be, livescience.io |
| Water Use | The total amount of water consumed during the production process. | Contributors: Reaction and separation steps. Mitigation: Water recycling, process intensification. | uliege.be, livescience.io |
| Land Use | The impact on land resources from biomass cultivation. | Contributors: Forestry management and agriculture. Mitigation: Use of waste biomass and agricultural residues. | livescience.io, originmaterials.com |
| Resource Consumption | Depletion of abiotic resources, including fossil fuels. | Contributors: Energy inputs, non-renewable chemical feedstocks. Mitigation: Use of bio-based chemicals, energy integration. | uliege.be, originmaterials.com |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability
The transition towards greener chemical synthesis necessitates the development of advanced catalytic systems that offer high efficiency under mild conditions. catalysis-summit.com Research is increasingly focused on moving away from traditional homogeneous catalysts, which can be corrosive and difficult to separate, towards robust, recyclable heterogeneous catalysts. rsc.orgconicet.gov.ar
Key research areas include:
Heterogeneous Acid Catalysts: Mesoporous aluminosilicates, such as Al-TUD-1, and various zeolites are being investigated for the production of furanic ethers and esters. rsc.orgrsc.org These materials offer high surface area and tunable acidity, enabling efficient conversion of furan (B31954) alcohols. rsc.org For instance, zirconia modified with tungstophosphoric acid has proven effective in the esterification of 2-furoic acid to produce alkyl 2-furoates, demonstrating high conversion rates and reusability. conicet.gov.ar
Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals, catalysts based on earth-abundant metals like cobalt, nickel, and copper are being developed. nih.gov A Co/SiO2 catalyst, for example, has shown 100% selectivity in the hydrogenation of furfural (B47365) to furfuryl alcohol, a key precursor for furfuryl 2-furoate. mdpi.com
Gold-Based Catalysts: Gold nanoparticles supported on metal oxides like ZrO2, CeO2, and TiO2 have demonstrated exceptional activity and selectivity in the oxidative esterification of furfural to methyl 2-furoate, even in the absence of a base co-catalyst. mdpi.comdntb.gov.ua This pathway represents a more atom-economical and environmentally benign route to furoate esters. mdpi.com
These advancements aim to create catalytic processes with lower energy consumption, minimal waste generation, and high stability, paving the way for the sustainable industrial-scale production of furanic esters.
| Catalyst System | Furanic Substrate | Product | Key Findings | Reference(s) |
| ZrTPA30PEGT100 | 2-Furoic Acid & n-butanol | n-butyl-2-furoate | Mesoporous acid zirconia catalyst; 93% conversion at 125°C; reusable for three runs. | conicet.gov.ar |
| Au/ZrO₂ | Furfural & Methanol (B129727) | Methyl 2-furoate | Achieved 100% conversion and 100% selectivity after 90 minutes at 120°C without a base. | mdpi.com |
| Co/SiO₂ | Furfural | Furfuryl Alcohol | 100% conversion and 100% selectivity at 150°C; demonstrated recyclability. | mdpi.com |
| Al-TUD-1 | Furfuryl Alcohol & Ethanol (B145695) | Ethyl Levulinate | Effective mesoporous solid acid catalyst; demonstrated efficient regeneration and recyclability. | rsc.orgrsc.org |
Exploration of Continuous Flow Processing for Furanic Ester Synthesis
Continuous flow chemistry is emerging as a powerful technology to overcome the limitations of traditional batch processing. By conducting reactions in microreactors or packed-bed reactors, continuous flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety. rsc.orgbeilstein-journals.org This often leads to higher yields, shorter reaction times, and greater process stability. mdpi.combeilstein-journals.org
The application of flow chemistry to furanic compound synthesis is a significant trend:
Efficient Multi-Step Synthesis: Flow reactors enable the "telescoping" of multiple reaction steps, eliminating the need for intermediate purification. beilstein-journals.org This has been demonstrated in the synthesis of 2,5-diaryl furans, where a multi-step sequence was performed in a continuous flow setup with higher yields compared to the sequential batch process. acs.org
Scalable Production: A one-step continuous flow process has been developed for the reductive etherification of furfural directly into furfuryl ethers, providing a more efficient and scalable alternative to traditional two-step batch methods. mdpi.com The synthesis of 2-acetyl furan via the cross-ketonization of methyl 2-furoate has also been successfully demonstrated in a continuous-flow gas-phase system. rsc.org
The adoption of continuous flow processing for the esterification of furfuryl alcohol with 2-furoic acid could lead to a highly efficient, automated, and scalable manufacturing process for this compound.
| Process Comparison | Batch Reactor | Continuous Flow Reactor | Reference(s) |
| Catalyst Stability (Co/SiO₂) for Furfuryl Alcohol Synthesis | Activity decreased after 3 cycles due to coke formation on the catalyst surface. | Stable performance over extended Time On Stream (TOS). | mdpi.com |
| Space-Time Yield (STY) | Lower STY reported. | Higher STY achieved, indicating greater efficiency. | mdpi.com |
| Reaction Time for Aldol (B89426) Reaction | 24 hours to reach completion. | 20 minutes to reach 100% conversion. | beilstein-journals.org |
| Synthesis of 2,5-diaryl furan (unsymmetrical) | 21% isolated yield. | 40% isolated yield. | acs.org |
Advanced Biocatalytic Approaches for Targeted Furoate Production
Biocatalysis, the use of enzymes or whole microbial cells to drive chemical reactions, offers a highly sustainable and selective route for chemical synthesis. scielo.org.co For furanic compounds, biocatalysis provides the advantage of mild reaction conditions, which helps to avoid the degradation and side reactions common in thermochemical processes. researchgate.netacs.org
Future research is focused on several key biocatalytic strategies:
Enzymatic Esterification and Polymerization: Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for producing furan-based esters and polyesters. d-nb.infonih.gov Enzymatic polymerization avoids the harsh conditions that can lead to decarboxylation of the furan ring, enabling the synthesis of high-molecular-weight polymers. researchgate.netacs.org
Targeted Enzyme Engineering: Research is underway to identify and engineer enzymes with high specificity for furanic substrates. scielo.org.coresearchgate.net For example, a lipase from Sphingomonas sp. has been identified that can effectively catalyze the formation of amides from ethyl 2-furoate in an aqueous solution, demonstrating the potential to control nucleophile attack (amine vs. water) and produce high yields of targeted products. nih.gov
Whole-Cell Biotransformation: Using whole microorganisms leverages their complete metabolic pathways to convert biomass-derived furans into desired products like furoic acid and furfuryl alcohol. scielo.org.coscielo.org.co Modern biotechnology tools, including genetic modification, can be used to optimize microbial strains to improve productivity and selectivity for a specific target compound. scielo.org.coresearchgate.net
These biocatalytic methods represent a frontier in green chemistry, promising highly efficient and selective pathways for the production of specific furoate esters and furan-based polymers. acs.org
| Biocatalytic Approach | Enzyme/Organism | Substrates | Product(s) | Key Findings | Reference(s) |
| Enzymatic Copolymerization | Novozym 435 (immobilized CALB) | Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), aliphatic diols | Furan-based copolyesters | Synthesized copolyesters with molecular weights (Mw) up to 35 kg mol⁻¹; demonstrated an effective and sustainable route. | d-nb.infonih.gov |
| Enzymatic Polycondensation | Candida antarctica lipase B (CALB) | Isomeric Dimethyl Furandicarboxylate, 3,4-Bis(hydroxymethyl)furan, aliphatic diols | Furan-based copolyesters | Showed CALB preference for 2,5-FDCA isomers, enabling control over polymer structure. | acs.org |
| Amide Formation | Lipase from Sphingomonas sp. HXN-200 (SpL) | Ethyl 2-furoate, Benzylamine | N-Benzyl-2-furamide | The enzyme preferred amide formation over ester hydrolysis in an aqueous buffer, achieving high yields. | nih.gov |
Rational Design and Development of Multi-functional Furanic Materials
Beyond serving as direct replacements for petroleum-based chemicals, furan derivatives like this compound are being explored as building blocks for novel, high-performance materials through "rational design." ontosight.airesearchgate.net This approach involves intentionally designing the molecular architecture of polymers to achieve specific, predetermined functionalities. sciopen.com
Emerging trends in this area include:
High-Performance Polymers: Researchers are creating furan-based polyesters and elastomers with tailored properties. By combining rigid furan units with flexible aliphatic chains, it is possible to develop materials like thermoplastic elastomers that possess both the processability of plastics and the elasticity of rubber. researchgate.net For instance, poly(butylene adipate-co-furanoate) (PBAF), which uses a furan-based substituent, has shown superior mechanical performance and enzymatic degradation compared to some traditional biopolyesters. researchgate.net
Functional Materials for Advanced Applications: The unique structure of the furan ring is being leveraged to create materials for specialized applications. ontosight.ai This includes the development of furan-based polymers for packaging with improved barrier properties, materials for electronics, and smart materials like hydrogels for biomedical applications. ontosight.airesearchgate.netnih.gov
Sustainable Functionalization: The goal is to create "truly" eco-friendly materials that are not only bio-based but also possess enhanced functionalities or biodegradability. researchgate.net This involves the strategic copolymerization and preparation of composites to extend the properties of basic furanic polyesters. researchgate.netbohrium.com
This research direction moves furanic chemistry from simple substitution to the creation of next-generation materials with unique and valuable properties.
| Designed Furanic Material | Furanic Building Block(s) | Targeted Functionality/Application | Key Research Finding | Reference(s) |
| Thermoplastic Poly(ether-ester) Elastomers | 2,5-Furandicarboxylic acid (FDCA) | High elasticity and strength | A double crystalline multiblock chain architecture was designed to reconcile the strength-toughness trade-off. | researchgate.net |
| Poly(neopentyl glycol 2,5-furanoate) (PNF) | 2,5-Furandicarboxylic acid (FDCA) | Sustainable food packaging | A high molecular weight aromatic polyester (B1180765) was synthesized via a solvent-free process. | researchgate.net |
| Alginate-based Hydrogel | Furan-alginate polymer | Biomedical applications (drug delivery, tissue engineering) | Developed a hydrogel with tunable swelling and degradation behaviors via a Diels-Alder click reaction. | nih.gov |
| Matrix Nanocomposites | Furfuryl alcohol | Increased glass transition temperature and mechanical properties | Solid catalysts used in polymerization become incorporated into the polyfurfuryl alcohol matrix as nanoparticle fillers. | csic.es |
Integration of Furanic Chemical Production within Circular Economy Models
The production of furanic chemicals is a cornerstone of the emerging circular bioeconomy. catalysis-summit.com This model emphasizes the use of renewable resources, the minimization of waste, and the creation of closed-loop systems where materials are continuously reused and recycled. bioatx.comkse-labs.com
Key aspects of this integration include:
Valorization of Biomass Waste: The production of furfural and its derivatives relies on non-edible lignocellulosic biomass, such as agricultural residues (corncobs, rice husks) and forestry waste. nih.govresearchgate.net This approach transforms low-value waste streams into high-value chemicals, avoiding competition with food production and contributing to a more resource-efficient economy. bioatx.comkse-labs.com
Integrated Biorefineries: The future of biomass conversion lies in integrated biorefineries that produce a diverse portfolio of products, including chemicals, fuels, and materials, from a single feedstock. nih.govrsc.org In such a system, cellulose (B213188) might be converted to glucose and then to furanics like 5-(chloromethyl)furfural, while hemicellulose is converted to xylose and then to furfural. acs.org This holistic approach maximizes the value derived from biomass and minimizes waste. rsc.org
Closing the Loop with Recyclable Bioplastics: Furan-based polymers are being developed as sustainable alternatives to petroleum-based plastics. A prime example is polyethylene (B3416737) furanoate (PEF), derived from 2,5-furandicarboxylic acid (FDCA). researchgate.netacs.org PEF exhibits superior barrier properties to its fossil-fuel-based counterpart, polyethylene terephthalate (B1205515) (PET), and offers the potential for a closed-loop system through recycling or biodegradation, thus embodying the principles of a circular economy. acs.orgacs.org
By embedding the production of this compound and other furanics within these circular models, the chemical industry can significantly reduce its environmental footprint and its dependence on finite fossil fuels. acs.org
| Circular Economy Principle | Application in Furanic Chemical Production | Example | Reference(s) |
| Renewable Feedstock | Use of non-edible lignocellulosic biomass and agricultural waste. | Furfural production from corncobs, rice husks, and sugarcane bagasse. | nih.govresearchgate.net |
| Waste Valorization | Conversion of agricultural residues, which might otherwise be burned, into platform chemicals. | A process to convert waste biomass into furan-based surfactants, with residual biomass used for heat integration. | bioatx.com |
| Process Integration | Development of integrated biorefineries to co-produce multiple valuable chemicals and fuels. | An integrated process for converting biomass-derived glucose into FDCA, using pinch analysis for heat integration to minimize energy use. | acs.org |
| End-of-Life Solutions | Design of recyclable and/or biodegradable furan-based polymers to replace petroleum plastics. | Polyethylene furanoate (PEF) as a bio-based, recyclable alternative to PET. | acs.orgresearchgate.netacs.org |
Q & A
Q. What are the established synthetic routes for producing furfuryl 2-furoate, and what analytical techniques are used to confirm its structure?
this compound can be synthesized via esterification reactions involving furfuryl alcohol and 2-furoic acid. Advanced methods include electrochemical oxidation of furfural in methanol using iodide catalysts and graphite electrodes, achieving high yields under mild conditions . For structural confirmation:
Q. How can researchers differentiate this compound from structurally similar furan derivatives using spectroscopic methods?
Key distinguishing features:
- Mass Spectrometry : The molecular ion peak at m/z 180 and fragmentation patterns (e.g., loss of CO from the ester group) differ from analogs like furfuryl acetate (m/z 140) .
- NMR : The chemical shift of the ester methine group (~4.5 ppm) and absence of aldehyde protons (unlike furfural derivatives) aid identification .
- Chromatographic retention times in HPLC or GC separate it from compounds like ethyl 2-furoate .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing the yield of this compound in sustainable synthesis routes?
- Response Surface Methodology (RSM) with Central Composite Design (CCD) can model interactions between variables (e.g., catalyst concentration, voltage, reaction time) to maximize yield .
- Electrochemical optimization : Adjusting current density (e.g., 10–20 mA/cm) and methanol-to-furfural ratios reduces side reactions, as demonstrated in iodide-catalyzed systems .
- Sustainability metrics : Track atom economy (e.g., 85% for electrochemical routes) and E-factor (waste per product unit) to align with green chemistry principles .
Q. How should researchers address contradictions in reported data on factors influencing this compound concentrations in different matrices?
- Systematic variable isolation : In wine studies, ethyl 2-furoate levels were influenced by grape variety but not yeast strain, highlighting the need to control matrix-specific variables (e.g., malolactic fermentation) .
- Meta-analysis : Compare studies using standardized protocols (e.g., ISO guidelines) to resolve discrepancies in environmental or biological sample analyses.
- Sensitivity analysis : Quantify the impact of pH, temperature, and solvent polarity on stability, as saddle points in RSM contour plots suggest non-linear relationships .
Q. What mechanistic insights guide the selection of catalysts for this compound synthesis via electrochemical oxidation?
- Iodide-mediated catalysis facilitates furfural oxidation by generating iodine radicals (I•), which abstract hydrogen from the aldehyde group, promoting esterification with methanol .
- Electrode material : Graphite electrodes minimize overpotential and side reactions compared to noble metals.
- Solvent effects : Methanol acts as both solvent and nucleophile, enhancing ester formation over competing pathways (e.g., decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
